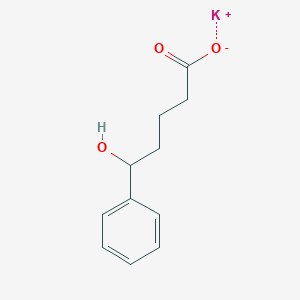

Potassium 5-hydroxy-5-phenylpentanoate

Description

Properties

IUPAC Name |

potassium;5-hydroxy-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.K/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPFIOYULOXZDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for 5 Hydroxy 5 Phenylpentanoate and Its Derivatives

Classical Organic Synthesis Routes to the 5-Hydroxy-5-phenylpentanoate Core

Classical approaches to the 5-hydroxy-5-phenylpentanoate skeleton often rely on well-established carbon-carbon bond-forming reactions. These routes typically produce racemic mixtures, meaning they yield an equal amount of both enantiomers of the chiral alcohol.

Multi-step syntheses are foundational in constructing the carbon framework of the target molecule.

Claisen Condensation: The Claisen condensation is a powerful tool for forming carbon-carbon bonds between two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org A crossed Claisen condensation, involving two different esters, can be employed to synthesize the precursor β-keto ester. For instance, the reaction between an ester of 3-phenylpropanoic acid and an acetate (B1210297) ester would yield a 3-oxo-5-phenylpentanoate ester. This reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the reaction to completion. wikipedia.orglibretexts.org The subsequent step would involve the reduction of the ketone group to the desired hydroxyl group.

Michael Addition: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov This method can be used to form the 1,5-dicarbonyl skeleton or a related structure. For example, the enolate of a malonic ester could be added to an α,β-unsaturated ester like ethyl cinnamate. Subsequent chemical modifications, including hydrolysis, decarboxylation, and reduction, would be necessary to arrive at the 5-hydroxy-5-phenylpentanoate structure. The Michael reaction is a versatile method for creating new carbon-carbon bonds with the potential to set up multiple stereocenters. nih.gov

Esterification: Esterification is a fundamental reaction often used as a final step in a synthetic sequence. If the synthesis yields 5-hydroxy-5-phenylpentanoic acid, it can be converted to its corresponding ester (e.g., methyl or ethyl ester) by reacting it with an alcohol under acidic conditions. nih.gov Conversely, an intramolecular esterification of 5-hydroxy-5-phenylpentanoic acid can lead to the formation of a cyclic ester, known as a lactone. nagwa.com

Once the basic carbon skeleton is assembled, strategic functional group interconversions are employed to achieve the final target structure. A key transformation is the reduction of a ketone to a secondary alcohol. For example, the precursor methyl 3-oxo-5-phenylpentanoate can be reduced to methyl 3-hydroxy-5-phenylpentanoate. Another important interconversion is the conversion of the carboxylic acid into a Weinreb amide. mdpi.comnih.gov This transformation is particularly useful as Weinreb amides are stable intermediates that react cleanly with organometallic reagents to form ketones, providing a reliable method for further elaboration of the molecule. mdpi.comnih.gov Other common interconversions include the hydrolysis of an ester to a carboxylic acid or the protection of the hydroxyl group to prevent it from interfering in subsequent reaction steps.

Achiral, or non-stereoselective, syntheses face significant challenges in controlling the three-dimensional arrangement of atoms. When a prochiral ketone, such as methyl 3-oxo-5-phenylpentanoate, is reduced using standard achiral reducing agents (e.g., sodium borohydride), the reaction occurs from both faces of the planar ketone with equal probability. This results in a racemic mixture, a 50:50 mixture of the (R)- and (S)-enantiomers of the resulting alcohol. This lack of stereocontrol is a major drawback when a single, specific enantiomer is required for applications such as pharmaceutical synthesis. Similarly, if multiple stereocenters are formed during a reaction sequence without chiral control, a mixture of all possible diastereomers will be produced, often requiring difficult and inefficient purification steps.

Asymmetric Synthesis of Chiral 5-Hydroxy-5-phenylpentanoic Acid

To overcome the limitations of classical methods, asymmetric synthesis strategies are employed to produce single enantiomers of chiral molecules. These methods use chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

The aldol (B89426) addition is a cornerstone of carbon-carbon bond formation. researchgate.net Enantioselective versions of this reaction allow for the construction of β-hydroxy carbonyl compounds with high stereochemical purity. The Evans auxiliary-mediated aldol reaction is a highly reliable and widely used method for asymmetric synthesis. alfa-chemistry.comwikipedia.org

In this approach, a chiral auxiliary, such as a chiral oxazolidinone, is temporarily attached to one of the reactants. wikipedia.org The steric bulk of the auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer over the other. alfa-chemistry.comyoutube.com A notable synthesis of (3S)-hydroxy-5-phenylpentanoic acid utilizes an Evans aldol addition between the titanium enolate of (R)-acetyloxazolidinone and 3-phenylpropanal (B7769412). mdpi.com This reaction proceeds with high diastereoselectivity, affording the desired syn-aldol adduct, which is then separated from the minor diastereomer by chromatography. mdpi.comnih.gov The final step involves the removal of the chiral auxiliary, typically through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched (3S)-hydroxy-5-phenylpentanoic acid. mdpi.commdpi.com

| Reactant 1 | Reactant 2 | Key Reagents | Product Diastereomers | Diastereomeric Ratio | Final Product |

|---|---|---|---|---|---|

| (R)-acetyloxazolidinone | 3-phenylpropanal | TiCl4, i-Pr2NEt | (3′S,4R)-imide and (3′R,4R)-imide | 5.4 : 1 | (3S)-hydroxy-5-phenylpentanoic acid |

Another powerful strategy for asymmetric synthesis is the enantioselective reduction of prochiral ketones. rsc.orgresearchgate.net This method transforms a planar ketone into a chiral alcohol with a high preference for one enantiomer. This can be achieved using chemical catalysts or, increasingly, through biocatalysis.

Biocatalytic reduction using whole-cell microorganisms is an advantageous method as the required enzymes, cofactors, and cofactor regeneration systems are all contained within the cell. nih.gov Various microorganisms, including strains of Saccharomyces cerevisiae, have been screened and identified as effective biocatalysts for the asymmetric reduction of ethyl 3-oxo-5-phenylpentanoate. researchgate.net These biocatalysts can be stereocomplementary, meaning different strains can produce opposite enantiomers of the target alcohol, both with high enantiomeric excess (ee). researchgate.net For example, the reduction of ethyl 3-oxo-5-phenylpentanoate can yield either the (R)- or (S)-ethyl 3-hydroxy-5-phenylpentanoate in high purity, depending on the microorganism used. researchgate.net

| Substrate | Biocatalyst (Microorganism) | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl 3-oxo-5-phenylpentanoate | Screened microorganisms (e.g., yeast) | (R)-ethyl 3-hydroxy-5-phenylpentanoate | Up to 99% |

| Ethyl 3-oxo-5-phenylpentanoate | Stereocomplementary microorganisms | (S)-ethyl 3-hydroxy-5-phenylpentanoate | Up to 99% |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules like 5-hydroxy-5-phenylpentanoate. These approaches leverage the high selectivity of biological systems, such as whole cells and isolated enzymes, to achieve high enantiomeric excess under mild reaction conditions.

Whole-Cell Biocatalysis for Stereoselective Reduction

Whole-cell biocatalysis is a prominent strategy for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. This method utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation. The biocatalytic stereoselective synthesis of ethyl 3-hydroxy-5-phenylpentanoate, a derivative of the target compound, has been successfully investigated starting from the corresponding prochiral ketone. researchgate.net The use of whole cells is advantageous as the enzymes are more stable in their natural intracellular environment. nih.gov

Microbial transformations using bacteria or fungi have been known for decades, with organisms like Saccharomyces cerevisiae being frequently applied in biocatalytic processes. In the context of producing 5-hydroxy-5-phenylpentanoate derivatives, a biocatalytic approach was employed for the asymmetric reduction of sterically demanding ketones to prepare 3-hydroxy-5-oxo-5-phenylpentanoates and 5-hydroxy-3-oxo-5-phenylpentanoates. researchgate.net This highlights the versatility of whole-cell systems in accommodating complex substrates.

Enzyme Screening for Stereocomplementary Strains

A crucial step in developing an effective biocatalytic process is the screening of a diverse collection of microorganisms to identify strains with the desired catalytic activity and stereoselectivity. researchgate.net This screening process can lead to the discovery of stereocomplementary microbial strains, which are capable of producing both enantiomers of a target molecule with high purity. researchgate.net For the synthesis of ethyl 3-hydroxy-5-phenylpentanoate, screening of various microorganisms led to the identification of biocatalysts that could produce both (R)- and (S)-enantiomers with excellent enantiomeric excesses (up to 99% ee). researchgate.net

The ability to access both enantiomers is highly valuable in chiral synthesis, as different applications may require different stereoisomers. The identification of these stereocomplementary strains provides a flexible platform for the production of optically pure 5-hydroxy-5-phenylpentanoate derivatives. researchgate.netmdpi.com

Cofactor Optimization and Recycling Systems in Biocatalysis

Reductase-catalyzed reactions are dependent on cofactors, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphate (B84403) form (NADP⁺/NADPH), which act as hydride donors. researchgate.netmdpi.com A significant challenge in biocatalysis is the high cost of these cofactors, necessitating efficient in-situ recycling systems. uni-freiburg.de Many whole-cell biocatalysts possess internal cofactor regeneration mechanisms that can be harnessed by adding co-substrates like glucose or isopropanol (B130326). nih.gov

For the synthesis of ethyl 3-hydroxy-5-phenylpentanoate, the amounts of cofactors, recycling systems, and 2-propanol were optimized for selected biocatalysts, leading to high enantiomeric excesses. researchgate.net In many processes, glucose is used for the internal cofactor regeneration within the cell's metabolism. The regeneration of the consumed cofactor is a critical aspect of process development to ensure the economic viability of the biocatalytic route. nih.gov

| Biocatalyst Attribute | Description | Significance |

| Stereoselectivity | The ability of the enzyme to produce a specific stereoisomer of the product. | High enantiomeric excess (up to 99% ee) is achievable, providing optically pure compounds. researchgate.net |

| Cofactor Dependence | The requirement of cofactors like NAD(P)H for the reduction reaction. | Efficient cofactor recycling systems are essential for process economy. nih.govuni-freiburg.de |

| Whole-Cell Stability | Enzymes are often more stable within the cellular environment. | This allows for more robust and longer-lasting catalytic activity. nih.gov |

Bacterial Fermentation Processes for Production of Precursors (e.g., from Polyhydroxyalkanoates)

Bacterial fermentation can be utilized to produce precursors for the synthesis of 5-hydroxy-5-phenylpentanoate. Polyhydroxyalkanoates (PHAs) are polyesters produced by various bacteria as carbon and energy storage materials. nih.gov These biopolymers can be composed of various monomers, including those with aromatic side chains.

Specifically, Pseudomonas putida has been shown to produce a homopolymer of 3-hydroxy-5-phenylvalerate (3H5PhV) when fed with 5-phenylvaleric acid. nih.gov This indicates that bacterial fermentation can be a viable route to produce polymers containing the carbon backbone and phenyl group relevant to 5-hydroxy-5-phenylpentanoate. The 3H5PhV monomer, generated through the β-oxidation cycle from longer-chain precursors like 7-phenylheptanoic acid or 9-phenylnonanoic acid, can be a valuable chiral building block. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid. nih.gov The Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries used in various stereoselective transformations, including aldol reactions. wikipedia.org

In one reported synthesis, the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal was employed to generate two diastereomers. nih.gov These diastereomers were then separated by silica (B1680970) gel column chromatography. The desired diastereomer, (3′R,4S)-imide, was subsequently subjected to the removal of the Evans auxiliary using lithium hydroxide and hydrogen peroxide to yield (3S)-hydroxy-5-phenylpentanoic acid with a high enantiomeric excess of 98.5%. nih.gov

| Step | Reagents/Conditions | Outcome |

| Aldol Addition | (R)-acetyloxazolidinone, 3-phenylpropanal | Formation of two diastereomers |

| Separation | Silica gel column chromatography | Isolation of the desired (3′R,4S)-imide diastereomer |

| Auxiliary Removal | LiOH/H₂O₂ | (3S)-hydroxy-5-phenylpentanoic acid in 89% yield and 98.5% ee nih.gov |

Optical Resolution Techniques for 5-Hydroxy-5-phenylpentanoic Acid

Optical resolution is a traditional method for separating a racemic mixture into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent recovery of the enantiopure compounds.

While detailed studies on the optical resolution of 5-hydroxy-5-phenylpentanoic acid are not extensively reported, research on structurally similar compounds provides insights. For instance, the optical resolution of racemic 3-hydroxy-5-phenylpentanoic acid using chiral amines has been reported to yield poor results. nih.gov However, successful resolution of other 3-hydroxycarboxylic acids, such as racemic 3-hydroxy-4-phenylbutanoic acid, has been demonstrated using resolving agents like cinchonidine. researchgate.net This suggests that a systematic screening of resolving agents and crystallization solvents could lead to an effective resolution process for 5-hydroxy-5-phenylpentanoic acid. The efficiency of such a resolution can often be enhanced through repeated recrystallizations of the less-soluble diastereomeric salt. researchgate.net

Synthesis of Structurally Modified Analogues and Derivatives of 5-Hydroxy-5-phenylpentanoate

The synthesis of structurally modified analogues and derivatives of 5-hydroxy-5-phenylpentanoate is a key area of research, enabling the exploration of its potential applications and the fine-tuning of its properties. These modifications can range from incorporation into larger biomolecules to the attachment of specific functional groups for advanced research purposes.

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. The incorporation of 5-hydroxy-5-phenylpentanoate derivatives into peptide backbones can create novel peptidomimetic structures with unique conformational properties. One common strategy involves modifying the core structure to include amino groups, transforming it into a γ-amino-δ-hydroxy acid. This functionalized analogue can then be incorporated into a peptide sequence using standard solid-phase or liquid-phase peptide synthesis methodologies. The hydroxyl and phenyl groups of the original molecule provide specific steric and electronic features that can influence the folding and binding properties of the resulting peptidomimetic.

Strategies for creating these peptidomimetics include the replacement of natural α-amino acid residues with analogues featuring different alkyl groups on the nitrogen atom (N-alkylation) or on the α-carbon (Cα-alkylation) to enhance enzymatic stability. nih.gov Another approach involves the use of hydrazino acids, which are β-amino acid analogues containing a nitrogen-nitrogen bond, to introduce unique conformational constraints. nih.gov The synthesis of such derivatives often requires a multi-step approach involving the protection of the hydroxyl and carboxyl groups, introduction of the amino functionality, and subsequent coupling to a peptide chain.

Derivatization for Advanced Research Applications (e.g., isotopic labeling)

For advanced research applications, such as metabolic studies or high-resolution imaging, derivatization of 5-hydroxy-5-phenylpentanoate is often necessary. Isotopic labeling, where one or more atoms are replaced by their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a powerful tool for tracing the metabolic fate of a compound or for use in nuclear magnetic resonance (NMR) spectroscopy studies. The synthesis of isotopically labeled 5-hydroxy-5-phenylpentanoate would typically involve the use of a labeled starting material in the synthetic route.

Other derivatizations can be designed to introduce reporter groups, such as fluorescent tags or biotin (B1667282), to facilitate detection and purification. These modifications are typically achieved by reacting the hydroxyl or carboxyl group of 5-hydroxy-5-phenylpentanoate with a suitable derivatizing agent. For instance, the hydroxyl group can be esterified with a fluorescent carboxylic acid, or the carboxylic acid group can be amidated with a fluorescent amine.

Synthesis of Glycosylated Derivatives (e.g., O-β-D-Glucopyranosyloxy)

Glycosylation, the attachment of a carbohydrate moiety to another molecule, can significantly impact the solubility, stability, and biological activity of a compound. The synthesis of glycosylated derivatives of 5-hydroxy-5-phenylpentanoate, such as those with an O-β-D-glucopyranosyloxy group, involves the formation of a glycosidic bond with the hydroxyl group of the pentanoate.

A common method for achieving this is the Koenigs-Knorr reaction or its modern variants, which typically involve the reaction of an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with the alcohol in the presence of a promoter. The stereochemical outcome of the glycosylation is a critical aspect, and reaction conditions can be tuned to favor the formation of a specific anomer (α or β). The synthesis of a library of glycosylated flavonols has been achieved using a combinatorial approach, which could be adapted for 5-hydroxy-5-phenylpentanoate. nih.gov This involves reacting the aglycon (in this case, 5-hydroxy-5-phenylpentanoate) with various glycosyl donors to produce a diverse set of glycosylated derivatives. nih.gov The biosynthesis of glycosylated compounds in some viruses involves the transfer of a sugar from a nucleotide diphosphate (B83284) carrier to a hydroxyl group on the target molecule, a strategy that could potentially be mimicked using enzymatic methods. biorxiv.orgbiorxiv.org

Process Optimization and Green Chemistry Principles in 5-Hydroxy-5-phenylpentanoate Synthesis

The application of process optimization and green chemistry principles to the synthesis of 5-hydroxy-5-phenylpentanoate is essential for developing environmentally benign and economically viable production methods. semanticscholar.orgresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com

Solvent Selection and Reaction Condition Optimization

Solvent selection is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. jddhs.com The ideal solvent should be non-toxic, non-flammable, and readily recyclable. jddhs.com For the synthesis of 5-hydroxy-5-phenylpentanoate, a systematic evaluation of different solvents can lead to the identification of greener alternatives to traditional volatile organic compounds. acs.org This may include the use of water, supercritical fluids, or bio-based solvents. jddhs.com A comprehensive framework for solvent selection can involve in silico screening followed by experimental validation of key parameters like partition coefficients and thermal stability. rsc.org

Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, can also significantly improve the greenness of a synthesis. rsc.org The use of catalysis, particularly biocatalysis or heterogeneous catalysis, is a cornerstone of green chemistry as it can lead to higher selectivity, milder reaction conditions, and easier product purification. jddhs.com For example, the use of a titanium silicate (B1173343) molecular sieve as a catalyst has been shown to be efficient in the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org Factorial design experiments can be employed to systematically optimize multiple reaction parameters simultaneously, leading to increased yields and reduced reaction times. rsc.org

| Green Chemistry Principle | Application in 5-Hydroxy-5-phenylpentanoate Synthesis |

| Prevention | Designing synthetic routes with fewer steps and higher atom economy. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. jddhs.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring biosynthetic routes from renewable starting materials. |

| Catalysis | Employing selective catalysts to minimize byproducts and reduce energy requirements. jddhs.com |

Yield and Purity Enhancement Strategies

The efficient synthesis of a single stereoisomer of 5-hydroxy-5-phenylpentanoic acid, the precursor to the potassium salt, is paramount. The Evans aldol reaction is a powerful and widely utilized method for achieving high diastereoselectivity in the formation of β-hydroxy carbonyl compounds. This methodology relies on the use of a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.

The synthesis of the 5-hydroxy-5-phenylpentanoic acid precursor typically involves the reaction of a chiral N-acyloxazolidinone with 3-phenylpropanal. The choice of chiral auxiliary, Lewis acid, and reaction conditions plays a critical role in maximizing the yield and diastereoselectivity of the desired syn-aldol adduct.

Table 1: Influence of Chiral Auxiliary and Lewis Acid on Diastereoselectivity in the Evans Aldol Reaction

| Entry | Chiral Auxiliary | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | 85 |

| 2 | (4S)-4-benzyl-2-oxazolidinone | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 98:2 | 92 |

| 3 | (4R)-4-isopropyl-2-oxazolidinone | Sn(OTf)₂ | CH₂Cl₂ | -78 | 90:10 | 88 |

This table presents representative data compiled from various studies on Evans aldol reactions with similar substrates. The specific yields and ratios can vary based on precise reaction conditions and substrate modifications.

The data indicates that the combination of a suitable chiral auxiliary, such as (4S)-4-benzyl-2-oxazolidinone, with a boron triflate Lewis acid provides excellent diastereoselectivity in favor of the desired syn product.

Strategies for Enhancing Yield and Purity:

Several strategies can be employed to further enhance the yield and purity of the final product:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and the rate of addition of reactants can significantly impact the outcome. Lower temperatures generally favor higher diastereoselectivity.

Purification of Diastereomers: While the Evans aldol reaction provides high diastereoselectivity, minor amounts of the undesired anti-diastereomer may still be present. Diastereomers possess different physical properties, allowing for their separation through techniques like column chromatography or crystallization. wikipedia.org Recrystallization is a particularly effective method for obtaining diastereomerically pure compounds, as the desired isomer often crystallizes out, leaving the undesired isomer in the mother liquor. wikipedia.org

Formation and Purification of the Potassium Salt: Once the desired stereoisomer of 5-hydroxy-5-phenylpentanoic acid is isolated and purified, it can be converted to its potassium salt. This is typically achieved by reacting the carboxylic acid with an equimolar amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol (B145695) or water. echemi.com

Table 2: Effect of Base and Solvent on Potassium Salt Formation

| Entry | Base | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| 1 | KOH | Ethanol | 25 | >95 | >99 |

| 2 | K₂CO₃ | Water | 40 | 92 | 98 |

| 3 | KOtBu | THF | 0 | 98 | >99 |

This table illustrates typical conditions for the formation of potassium carboxylates. Purity is often assessed by techniques such as HPLC and NMR spectroscopy.

Purification of the final potassium salt can be achieved through recrystallization from an appropriate solvent system. The choice of solvent is critical and is determined by the solubility properties of the salt. echemi.com Careful control of the crystallization process, including cooling rate and agitation, can lead to the formation of high-purity crystals.

Molecular Mechanisms of Interaction and Biochemical Pathways Involving 5 Hydroxy 5 Phenylpentanoate

Enzyme Inhibition and Activation Mechanisms of 5-Hydroxy-5-phenylpentanoate and its Analogues

The core structure of 5-hydroxy-5-phenylpentanoate, particularly the hydroxyl group, is a key feature that enables it to act as a transition state isostere. Isosteres are molecules or groups of atoms with similar physical or chemical properties, which allows them to elicit similar biological effects. In this context, the hydroxylated pentanoic acid structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis by proteases.

Enzyme kinetics studies are fundamental to characterizing the potency and mechanism of an inhibitor. These analyses determine key parameters such as the inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the enzyme. Different types of inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing the reaction rate at various substrate and inhibitor concentrations, often visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orglibretexts.org

For competitive inhibitors, which bind to the same active site as the substrate, the apparent Michaelis constant (Kₘ) increases while the maximum velocity (Vₘₐₓ) remains unchanged. khanacademy.org Non-competitive inhibitors bind to a different site, reducing the Vₘₐₓ without affecting the Kₘ. khanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ. khanacademy.org The specific kinetics of inhibitors based on the 5-hydroxy-5-phenylpentanoate scaffold depend on their precise structure and the target enzyme. For instance, the association and dissociation rates (kₒₙ and kₒff) are critical for determining an inhibitor's effectiveness; slow-binding inhibitors may have a delayed onset of action but a prolonged effect. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Kᵢ (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. |

| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of inhibitor required to reduce enzyme activity by 50%. | A practical measure of inhibitor potency that is dependent on experimental conditions. |

| kₒₙ (Association Rate Constant) | The rate at which the inhibitor binds to the enzyme. | Determines how quickly the inhibition takes effect. |

| kₒff (Dissociation Rate Constant) | The rate at which the enzyme-inhibitor complex dissociates. | A slow kₒff (low value) leads to a longer duration of inhibition. |

Understanding how an inhibitor interacts with its target enzyme at an atomic level is crucial for designing more potent and specific drugs. Site-directed mutagenesis is a powerful experimental technique used to identify key amino acid residues in the enzyme's active site that are critical for inhibitor binding. nih.govfrontiersin.org By systematically replacing specific amino acids and measuring the subsequent change in binding affinity, researchers can map the binding pocket. researchgate.netmdpi.com For example, mutating a residue involved in a hydrogen bond with the inhibitor would likely lead to a significant decrease in binding affinity. researchgate.net

Computational studies, such as molecular docking and molecular dynamics simulations, complement these experimental approaches. nih.govnih.govmdpi.com Molecular docking predicts the preferred orientation and binding affinity of an inhibitor within the enzyme's active site. dovepress.comresearchgate.net These models can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. nih.gov For analogues of 5-hydroxy-5-phenylpentanoate, computational models can predict how modifications to the phenyl group or other parts of the molecule will affect its fit within the active site of a target protease. nih.gov

The central mechanism by which 5-hydroxy-5-phenylpentanoate analogues function is by acting as transition state mimics. researchgate.netwikipedia.org During the hydrolysis of a peptide bond by an aspartic protease, a transient, high-energy tetrahedral intermediate is formed. nih.govcambridgemedchemconsulting.com Enzymes have evolved to bind to and stabilize this transition state more tightly than the substrate itself, thereby lowering the activation energy of the reaction. researchgate.netnih.gov

Inhibitors containing the hydroxy-pentanoic acid scaffold, such as statine (B554654) and its derivatives, feature a hydroxyl group that acts as a non-hydrolyzable mimic of the tetrahedral intermediate's hydroxyl group. cambridgemedchemconsulting.comnih.gov This structural and electronic similarity allows the inhibitor to fit snugly into the active site and form strong interactions, particularly with the catalytic aspartate residues, effectively blocking the enzyme's function. nih.govpatsnap.com This strategy of mimicking the transition state is a powerful principle in drug design, as it often leads to inhibitors with very high binding affinities. wikipedia.orgscience.gov

A prominent analogue of 5-hydroxy-5-phenylpentanoate is (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA). jk-sci.comchemimpex.com This molecule is a close relative of statine, a key component of the naturally occurring and potent aspartic protease inhibitor, pepstatin. cambridgemedchemconsulting.comwikipedia.org AHPPA-containing derivatives have been extensively developed as inhibitors for critical aspartic proteases, including renin and HIV protease. nih.govresearchgate.net

Renin is an aspartic protease that plays a crucial role in regulating blood pressure, making it a key target for antihypertensive drugs. nih.govnps.org.aunps.org.au Inhibitors designed with AHPPA-like cores mimic the transition state of angiotensinogen (B3276523) cleavage, effectively blocking the renin-angiotensin system. nps.org.aunih.gov Similarly, HIV protease is essential for the maturation of the HIV virus, and inhibitors that mimic the peptide cleavage transition state are a cornerstone of antiretroviral therapy. The hydroxyethylamine isostere, a feature of many successful HIV protease inhibitors, is structurally related to the AHPPA scaffold. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

Beyond simple inhibition constants, a deeper understanding of an inhibitor's efficacy comes from studying its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces of binding).

Several biophysical techniques are available to precisely measure the parameters that define the interaction between a ligand (inhibitor) and its receptor (enzyme). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is the ratio of the off-rate to the on-rate (kₒff/kₒₙ). malvernpanalytical.combmglabtech.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time interactions. nih.govgiffordbioscience.com One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index, which is detected and plotted on a sensorgram. From this data, kₒₙ, kₒff, and Kₔ can be accurately determined. nicoyalife.comresearchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.netbiocompare.com In an ITC experiment, small aliquots of the ligand are injected into a solution containing the protein. acs.orgnih.gov The resulting heat changes are measured, allowing for the determination of not only the binding affinity (Kₔ) and stoichiometry but also the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS). researchgate.netmcgill.ca These thermodynamic data provide insight into the forces driving the binding, such as hydrogen bonds or hydrophobic interactions.

Other methods include fluorescence-based assays, mass photometry, and cell-binding assays, each offering unique advantages for quantifying molecular interactions. bmglabtech.comnih.govnih.govrefeyn.com

| Technique | Principle | Parameters Measured | Key Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | kₒₙ, kₒff, Kₔ | Real-time, label-free, provides full kinetic profile. giffordbioscience.comnicoyalife.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event in solution. | Kₔ, ΔH, ΔS, Stoichiometry (n) | Label-free, in-solution, provides a complete thermodynamic profile. researchgate.netnih.gov |

| Fluorescence Polarization/Anisotropy | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. | Kₔ | High-throughput, sensitive, suitable for screening. bmglabtech.com |

| Mass Photometry | Measures the mass of individual molecules in solution to quantify complexes. | Kₔ, Stoichiometry | Label-free, in-solution, requires very small sample amounts. refeyn.com |

In Vitro Binding Assays and Characterization

In vitro binding assays are crucial for characterizing the interaction between a ligand, such as 5-hydroxy-5-phenylpentanoate, and its biological targets. These assays can determine the affinity and specificity of the binding, providing insights into the compound's potential biological function. While specific in vitro binding data for 5-hydroxy-5-phenylpentanoate is not extensively detailed in the public domain, the principles of these assays can be applied to understand how its interactions would be characterized.

Radioligand binding assays are a common technique used to study receptor-ligand interactions. In such an assay, a radiolabeled form of a known ligand is used to compete with the unlabeled compound of interest (e.g., 5-hydroxy-5-phenylpentanoate) for binding to a specific receptor. The ability of 5-hydroxy-5-phenylpentanoate to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This method is widely used in pharmacology to screen compounds for their potential to interact with various receptors. nih.gov

Functional assays can also provide information on the nature of the interaction. For instance, if 5-hydroxy-5-phenylpentanoate were to bind to a G protein-coupled receptor (GPCR), its effect on downstream signaling pathways, such as the generation of second messengers like inositol (B14025) triphosphate (IP3) or cyclic AMP (cAMP), could be measured. mdpi.com An increase or decrease in the levels of these messengers would indicate whether the compound acts as an agonist or antagonist at that receptor.

Another example of in vitro characterization involves enzyme inhibition assays. If 5-hydroxy-5-phenylpentanoate were hypothesized to interact with an enzyme, its ability to inhibit the enzyme's catalytic activity would be measured. For example, compounds containing a similar 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue have been evaluated for their inhibitory effects on proteases like matrix metalloproteinase 12 (MMP12). nih.govnih.gov In such an assay, the enzyme is incubated with its substrate and varying concentrations of the inhibitor, and the rate of product formation is monitored. A decrease in the reaction rate would indicate inhibition, and the data can be used to determine the inhibitor's potency.

The following table summarizes common in vitro assays that could be used to characterize the binding of 5-hydroxy-5-phenylpentanoate:

| Assay Type | Principle | Information Obtained |

| Radioligand Binding Assay | Competitive binding between a radiolabeled ligand and the test compound for a specific receptor. | Binding affinity (Ki, IC50) |

| Functional GPCR Assay | Measurement of downstream signaling (e.g., Ca2+ flux, cAMP production) upon receptor activation. | Agonist or antagonist activity, efficacy, and potency |

| Enzyme Inhibition Assay | Measurement of the reduction in an enzyme's catalytic activity in the presence of the test compound. | Inhibitory potency (IC50, Ki) |

Computational Docking and Molecular Dynamics Simulations of Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules like 5-hydroxy-5-phenylpentanoate to their protein targets. nih.govplos.org These techniques provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined scoring function that estimates the binding affinity. nih.govplos.org For 5-hydroxy-5-phenylpentanoate, docking studies could be employed to identify potential binding pockets in various proteins and to predict its binding pose. For example, docking studies on compounds with a similar 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) moiety have been used to suggest a non-zinc-binding inhibition mechanism for MMP12. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor interaction over time. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate the motions of the ligand and protein. mdpi.com This allows for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the calculation of binding free energies. rsc.orgnih.gov MD simulations can also reveal the role of water molecules in mediating the interaction and can help to identify key residues involved in the binding. biorxiv.org

The following table outlines the applications of these computational methods in studying the binding of 5-hydroxy-5-phenylpentanoate:

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicts the binding conformation and affinity of the ligand to a receptor. | Identification of potential binding sites, prediction of binding mode, and ranking of potential ligands. nih.govplos.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assessment of binding stability, analysis of conformational changes, and calculation of binding free energy. nih.govmdpi.comrsc.orgnih.govbiorxiv.org |

Impact of Structural Features on Receptor Binding

The structural features of 5-hydroxy-5-phenylpentanoate, including its hydroxyl and carboxyl groups, as well as the phenyl ring, are expected to play a significant role in its binding to biological receptors. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, are essential for understanding the molecular determinants of ligand-receptor interactions. nih.govresearchgate.netnih.gov

The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in a receptor's binding pocket. The carboxyl group , which is typically ionized at physiological pH, can form strong ionic interactions or hydrogen bonds with positively charged or polar residues. The phenyl ring can engage in various non-covalent interactions, including hydrophobic interactions, pi-pi stacking with aromatic residues, and cation-pi interactions with positively charged residues.

SAR studies on related compounds can provide insights into the importance of these features. For example, in the context of 5-HT1A receptor ligands, the presence of a hydroxyl group and an amine moiety are important for interaction with specific residues in the receptor. researchgate.net Similarly, for 5-HT3 receptor ligands, a hydrogen bond acceptor at a specific distance from a basic nitrogen is crucial for high-affinity binding. nih.gov Modifications to these functional groups, such as altering their position or replacing them with other groups, can significantly impact binding affinity and selectivity.

The following table summarizes the potential contributions of the key structural features of 5-hydroxy-5-phenylpentanoate to receptor binding:

| Structural Feature | Potential Interactions | Impact on Binding |

| Hydroxyl Group | Hydrogen bond donor/acceptor | Contributes to binding affinity and specificity through interactions with polar residues. |

| Carboxyl Group | Ionic interactions, hydrogen bonds | Forms strong interactions with charged or polar residues, anchoring the ligand in the binding site. |

| Phenyl Ring | Hydrophobic interactions, pi-pi stacking, cation-pi interactions | Enhances binding affinity through interactions with nonpolar and aromatic residues. |

Role in Biological Systems and Metabolic Intermediacy

Endogenous Formation and Enzymatic Conversions (e.g., related to valerolactone, nitrosamines)

While 5-hydroxy-5-phenylpentanoate itself is not a widely recognized endogenous compound, its structural motifs are found in metabolites derived from dietary components and in the metabolic pathways of certain xenobiotics.

Formation from Phenyl-γ-valerolactones: Phenyl-γ-valerolactones are major microbial metabolites of dietary flavan-3-ols. nih.gov These lactones can undergo hydrolysis to form the corresponding 5-phenyl-hydroxy-pentanoic acids. For instance, 5-(hydroxyphenyl)-γ-valerolactones are metabolized by gut microbiota from flavan-3-ols and can be absorbed and further metabolized in the body. unimi.itnih.govresearchgate.netmdpi.com The enzymatic conversion of the lactone to the open-chain hydroxy acid is a key step in their metabolic pathway.

Relation to Nitrosamine Metabolism: The metabolism of certain N-nitrosamines, such as N-nitrosodi-n-propylamine (NDPA), involves hydroxylation reactions that can lead to the formation of hydroxy-alkylated intermediates. nih.govnih.govresearchgate.netfrontiersin.org While not directly forming 5-hydroxy-5-phenylpentanoate, these pathways illustrate the enzymatic machinery capable of hydroxylating aliphatic chains, a key feature of the compound . The α-hydroxylation of nitrosamines is a critical activation step often mediated by cytochrome P450 enzymes. impactfactor.org

Participation in Specific Biochemical Pathways (e.g., as a monomer derived from PHA)

5-Hydroxy-5-phenylpentanoate is not a common metabolite in central metabolic pathways. However, a closely related compound, 3-hydroxy-5-phenylvalerate (3H5PhV), has been identified as a monomeric unit of polyhydroxyalkanoates (PHAs). nih.gov PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. researchgate.netmdpi.com

Pseudomonas oleovorans can produce a homopolymer of P(3H5PhV) when supplied with 5-phenylvaleric acid. nih.gov The biosynthesis of this aromatic PHA was a significant discovery, demonstrating that bacteria could incorporate monomers with bulky aromatic side chains into polyesters. nih.gov The 3H5PhV monomer is generated through the β-oxidation of 5-phenylvaleric acid. nih.gov The degradation of these PHAs would release 3-hydroxy-5-phenylvaleric acid, a structural isomer of 5-hydroxy-5-phenylpentanoate. These monomers can then be further metabolized by the organism. nih.gov

Metabolic Fate in Model Organisms (excluding human metabolism)

The metabolic fate of 5-hydroxy-5-phenylpentanoate in model organisms is not well-documented. However, insights can be drawn from the metabolism of structurally similar compounds, such as phenyl-γ-valerolactones, in animal models.

Studies in rats have shown that 5-(hydroxyphenyl)-γ-valerolactones, derived from the microbial metabolism of flavan-3-ols, are absorbed and can cross the blood-brain barrier. nih.govresearchgate.netmdpi.com These compounds are often found in conjugated forms, such as sulfates and glucuronides, in systemic circulation. unimi.itmdpi.com This suggests that if 5-hydroxy-5-phenylpentanoate were administered to a model organism, it would likely undergo phase II metabolism, leading to the formation of more water-soluble conjugates that can be readily excreted.

The metabolism of N-nitrosodi-n-propylamine in rats has been shown to involve α-hydroxylation by liver microsomes, indicating that similar enzymatic systems could potentially act on 5-hydroxy-5-phenylpentanoate. nih.gov

Analytical and Bioanalytical Methodologies for 5 Hydroxy 5 Phenylpentanoate in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 5-hydroxy-5-phenylpentanoate, providing robust methods for separating it from complex mixtures, quantifying its concentration, and assessing its purity. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like 5-hydroxy-5-phenylpentanoate. The separation is typically achieved using a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous component (like phosphate (B84403) buffer or water with an acid modifier such as formic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution conditions.

Detection is frequently performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors. The phenyl group in the molecule provides a strong chromophore, allowing for sensitive detection at wavelengths around 220-280 nm. A PDA detector offers the advantage of acquiring the full UV spectrum of the analyte, which aids in peak identification and purity assessment.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detector | UV/VIS or PDA | Quantification and spectral confirmation |

| Wavelength | 225 nm | Detection of the phenyl chromophore |

| Temperature | 30 °C | Ensures reproducibility of retention time |

This interactive table is based on typical validated methods for similar aromatic carboxylic acids. pensoft.net

Since the carbon atom bonded to both the hydroxyl and phenyl groups is a chiral center, 5-hydroxy-5-phenylpentanoate exists as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(4-methylbenzoate)), are particularly effective for resolving the enantiomers of compounds with similar structural features. nih.gov

The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The choice and ratio of these solvents are critical for achieving optimal separation (resolution) between the enantiomeric peaks. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.

Developing a robust HPLC method requires the systematic optimization of several parameters to achieve good resolution, peak shape, sensitivity, and a reasonable analysis time. Key parameters that are adjusted include:

Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer is optimized to control the retention time. The pH of the aqueous phase is crucial as it affects the ionization state of the carboxylic acid group and can significantly impact retention and peak shape.

Column Chemistry and Dimensions: Different stationary phases (C18, C8, Phenyl-Hexyl) can be screened to find the best selectivity. Column length, internal diameter, and particle size also affect efficiency and backpressure.

Detector Wavelength: The wavelength is selected to maximize the signal-to-noise ratio, typically at the absorbance maximum of the analyte.

Flow Rate and Temperature: These are adjusted to fine-tune the separation and ensure reproducibility.

Method validation is performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose. pensoft.net

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, 5-hydroxy-5-phenylpentanoate is a non-volatile hydroxy acid, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. researchgate.net This is typically achieved by silylating both the hydroxyl and carboxylic acid groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and esters.

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase like 5%-phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS).

GC-FID: Provides sensitive, quantitative data for the derivatized analyte.

GC-MS: Provides both quantitative data and mass spectral information. The mass spectrometer fragments the eluted compound, producing a unique fragmentation pattern (mass spectrum) that serves as a "fingerprint" for structural confirmation. This is invaluable for definitive identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. It is frequently employed to monitor the progress of chemical reactions involving 5-hydroxy-5-phenylpentanoate and to get a preliminary assessment of its purity.

The stationary phase is typically a silica (B1680970) gel plate. A small spot of the sample is applied, and the plate is developed in a sealed chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the plate is dried and the spot is visualized. Since the compound contains a UV-active phenyl group, it can often be visualized under a UV lamp (254 nm). For enhanced visualization, chemical staining agents can be used. epfl.ch

| Staining Reagent | Target Functional Group | Expected Result |

| Potassium Permanganate | Hydroxyl group (oxidizable) | Yellow/brown spot on a purple background |

| p-Anisaldehyde | General stain | Colored spot (e.g., violet, blue, red) after heating |

| Iodine Chamber | General stain for organic compounds | Brown spot |

This interactive table outlines common visualization methods for organic compounds on TLC plates. epfl.ch

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, PDA)

Spectroscopic Techniques for Structure Elucidation and Characterization

Spectroscopic methods are indispensable for the structural confirmation of 5-hydroxy-5-phenylpentanoate. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and mass.

Based on the analysis of the closely related compound, 5-phenylpentanoic acid, the following spectral characteristics can be predicted for 5-hydroxy-5-phenylpentanoic acid:

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm region). A distinct signal for the proton on the carbon bearing the hydroxyl and phenyl groups (the benzylic proton, -CH(OH)-) would appear as a multiplet around δ 4.6-4.8 ppm. The aliphatic protons of the pentanoate chain would appear as multiplets in the upfield region (δ 1.5-2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the aromatic carbons (δ 125-145 ppm), the carbonyl carbon of the carboxylic acid (δ ~175-180 ppm), and the benzylic carbon (-CH(OH)-) at approximately δ 70-75 ppm. The remaining aliphatic carbons would resonate in the δ 20-40 ppm range.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would be highly characteristic. Key fragments would likely include the loss of a water molecule [M-H₂O]⁺, loss of the carboxyl group [M-COOH]⁺, and a prominent peak corresponding to the stable benzylic cation resulting from cleavage adjacent to the phenyl and hydroxyl-bearing carbon. nist.govmassbank.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 5-hydroxy-5-phenylpentanoate. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, a detailed map of the molecule's atomic connectivity and chemical environment can be established.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For the 5-hydroxy-5-phenylpentanoate anion, the spectrum would exhibit characteristic signals for the aromatic protons on the phenyl group, the methine proton adjacent to the hydroxyl group (CH -OH), and the aliphatic methylene (B1212753) protons of the pentanoate backbone. Aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm), while the aliphatic protons resonate more upfield.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and their respective types (e.g., carboxyl, aromatic, carbinol, aliphatic). The carboxyl carbon (C=O) is typically observed at the most downfield position (around 180 ppm), followed by the aromatic carbons and then the aliphatic chain carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. COSY experiments reveal correlations between protons that are coupled to each other, helping to map out the sequence of protons along the aliphatic chain. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | - | ~180.0 |

| C2 (CH₂) | ~2.2-2.3 | ~34.0 |

| C3 (CH₂) | ~1.6-1.7 | ~22.0 |

| C4 (CH₂) | ~1.7-1.8 | ~38.0 |

| C5 (CH-OH) | ~4.6-4.7 | ~70.0 |

| C1' (Aromatic C) | - | ~145.0 |

| C2'/C6' (Aromatic CH) | ~7.3-7.4 | ~126.0 |

| C3'/C5' (Aromatic CH) | ~7.3-7.4 | ~128.5 |

| C4' (Aromatic CH) | ~7.2-7.3 | ~127.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound with high accuracy, which in turn allows for the calculation of its elemental formula. For the 5-hydroxy-5-phenylpentanoate anion (C₁₁H₁₃O₃⁻), HRMS can confirm its elemental composition by measuring its mass-to-charge ratio (m/z) to several decimal places.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For the 5-hydroxy-5-phenylpentanoate anion, characteristic fragmentation pathways would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the molecular ion, resulting from the elimination of the hydroxyl group and a proton.

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂), a neutral loss of 44 Da.

Cleavage of the aliphatic chain: Various cleavages along the C-C bonds of the pentanoate chain, yielding smaller fragment ions.

These fragmentation patterns are crucial for distinguishing it from isomers and for identifying the compound in complex mixtures. researchgate.netlibretexts.org

| Ion Description | Chemical Formula | Calculated Exact Mass (m/z) | Common Fragmentation Pathway |

|---|---|---|---|

| [M-H]⁻ (Molecular Ion) | C₁₁H₁₃O₃⁻ | 193.0865 | Parent Ion |

| [M-H-H₂O]⁻ | C₁₁H₁₁O₂⁻ | 175.0759 | Loss of Water |

| [M-H-CO₂]⁻ | C₁₀H₁₃O⁻ | 149.0966 | Loss of Carbon Dioxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Potassium 5-hydroxy-5-phenylpentanoate would display several characteristic absorption bands. A very broad band would be expected in the 3400-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group and the carboxylic acid (if protonated), which is often broadened due to hydrogen bonding. orgchemboulder.com A strong, sharp absorption band around 1710 cm⁻¹ would indicate the C=O stretching of the carboxylate group. jove.comntu.edu.sg Other significant peaks would include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol & Carboxylate) | 3400 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylate) | ~1710 | Strong |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Alcohol) | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For 5-hydroxy-5-phenylpentanoate, the UV absorption is primarily due to the phenyl group. Aromatic systems typically exhibit a strong absorption band (π → π* transition) around 200-215 nm and a weaker, more structured band (the "benzenoid" band) around 250-270 nm. jove.comntu.edu.sg The presence of the hydroxyl and carboxylate groups has a minor effect on the position of these absorptions. UV-Vis spectroscopy is particularly useful for quantitative analysis using a calibration curve, following Beer-Lambert law.

Advanced Analytical Approaches in Research Contexts

In complex research settings, such as analyzing biological fluids or environmental samples, advanced techniques are required for sample cleanup, separation, and sensitive detection.

Solid-Phase Extraction (SPE) as a Sample Preparation Technique

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to isolate 5-hydroxy-5-phenylpentanoate from complex matrices, remove interfering substances, and concentrate the analyte before analysis. doi.org The choice of SPE sorbent is critical and depends on the analyte's properties and the sample matrix. Given the dual nature of 5-hydroxy-5-phenylpentanoate (a polar carboxylate/hydroxyl end and a non-polar phenyl group), a mixed-mode or polymeric reversed-phase sorbent is often effective. nih.govmdpi.comnih.gov

A typical SPE procedure involves:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample loading.

Loading: The pre-treated sample (e.g., acidified urine or plasma) is passed through the SPE cartridge. The analyte retains on the sorbent based on interactions like hydrophobic forces (with the phenyl ring) or ion exchange (with the carboxylate group).

Washing: The cartridge is washed with a specific solvent to remove weakly bound impurities while the analyte of interest remains on the sorbent.

Elution: A small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a pH modifier) is used to disrupt the analyte-sorbent interactions and elute the purified, concentrated 5-hydroxy-5-phenylpentanoate. researchgate.net

This cleanup step significantly improves the quality of data obtained from subsequent chromatographic analyses.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for the selective and sensitive analysis of compounds like 5-hydroxy-5-phenylpentanoate in complex biological or environmental samples. researchgate.netlcms.czmdpi.com

The liquid chromatography component separates the analyte from other components in the sample extract. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically used. The separation is achieved on a column (e.g., a C18 column) where a mobile phase, usually a gradient of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid), carries the sample. researchgate.net The 5-hydroxy-5-phenylpentanoate will elute at a characteristic retention time.

The eluent from the LC column is then introduced into the high-resolution mass spectrometer. The HRMS provides two layers of specificity:

Accurate Mass Measurement: It can detect the analyte based on its highly specific exact mass, distinguishing it from other co-eluting compounds with the same nominal mass.

Fragmentation Analysis: Tandem MS (MS/MS) capabilities can be used to generate fragment ions, providing structural confirmation and further enhancing selectivity and confidence in identification. thermofisher.com

This combination allows for the reliable quantification of 5-hydroxy-5-phenylpentanoate at very low concentrations.

Chiroptical Methods (e.g., Polarimetry for Optical Rotation)

The carbon atom bearing the hydroxyl group (C5) in 5-hydroxy-5-phenylpentanoate is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-5-hydroxy-5-phenylpentanoate and (R)-5-hydroxy-5-phenylpentanoate. These enantiomers have identical physical properties (melting point, boiling point, NMR spectra) but differ in how they interact with plane-polarized light.

Polarimetry is a chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. mdpi.com The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory).

The other enantiomer will rotate the light in a counter-clockwise (-) direction (levorotatory) by an equal amount.

This technique is essential for:

Determining Enantiomeric Purity: Measuring the optical rotation of a sample allows for the calculation of its enantiomeric excess (ee), which is a measure of its purity. nih.gov

Assigning Absolute Configuration: In combination with known standards or theoretical calculations, polarimetry can help assign the absolute (R/S) configuration of the chiral center.

Selective Detection: When coupled with HPLC using a chiral stationary phase (which can separate the enantiomers), a polarimetric detector can selectively detect the chiral molecules as they elute. nih.govresearchgate.net

The synthesis and separation of individual enantiomers of related compounds have been reported, confirming the importance of chiroptical methods in their characterization. mdpi.com

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique employed in chemical research to determine the elemental composition of a compound. In the context of Potassium 5-hydroxy-5-phenylpentanoate, this analytical method serves as a crucial tool for verifying its stoichiometry. The primary goal is to confirm the empirical formula by precisely measuring the mass percentages of carbon (C), hydrogen (H), and potassium (K).

The theoretical elemental composition of Potassium 5-hydroxy-5-phenylpentanoate (C11H13KO3) is calculated from its molecular weight. This calculated composition provides a benchmark against which the experimental results from elemental analysis are compared. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the correct stoichiometry of the salt, confirming the 1:1 molar ratio between the 5-hydroxy-5-phenylpentanoate anion and the potassium cation.

Modern elemental analyzers are automated systems that perform combustion analysis. A small, accurately weighed sample of Potassium 5-hydroxy-5-phenylpentanoate is combusted at high temperatures in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O). These combustion products are then passed through a series of detectors, typically using infrared spectroscopy and thermal conductivity, to quantify their amounts. The percentage of carbon and hydrogen in the original sample is then calculated.

The potassium content is typically determined using atomic spectroscopy techniques such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) or atomic absorption spectroscopy (AAS). In these methods, the sample is introduced into a high-temperature plasma or flame, which excites the potassium atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of potassium in the sample.

The verification of the stoichiometry is achieved by comparing the experimentally obtained mass percentages of C, H, and K with the calculated theoretical values. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's empirical formula and purity. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect stoichiometric ratio.

Table 1: Theoretical Elemental Composition of Potassium 5-hydroxy-5-phenylpentanoate

| Element | Atomic Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 56.86 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.65 |

| Potassium | K | 39.10 | 1 | 39.10 | 16.84 |

| Oxygen | O | 16.00 | 3 | 48.00 | 20.67 |

| Total | 232.34 | 100.00 |

Method Validation and Quality Control in Research Studies

Purity Assessment and Determination of Enantiomeric/Diastereomeric Excess

The assessment of purity and the determination of enantiomeric and diastereomeric excess are critical quality control steps in the research and development of chiral compounds like 5-hydroxy-5-phenylpentanoate. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for these purposes. semanticscholar.org

For the analysis of 5-hydroxy-5-phenylpentanoic acid and its derivatives, chiral stationary phases (CSPs) are employed in HPLC to separate the enantiomers. semanticscholar.org The choice of the chiral column is crucial and is often based on the functional groups present in the analyte. For hydroxy acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently effective.

The determination of enantiomeric excess (ee) is performed by integrating the peak areas of the two enantiomers in the chromatogram. The ee is calculated using the formula:

ee (%) = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Similarly, for compounds with multiple chiral centers, HPLC can be used to separate diastereomers. The diastereomeric excess (de) is calculated in a similar manner to the ee. In a study on the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid, HPLC analysis was used to determine a diastereomeric ratio of 5.6:1. semanticscholar.org

The purity of a sample of Potassium 5-hydroxy-5-phenylpentanoate can also be assessed using HPLC with a standard reversed-phase column (e.g., C18) and a suitable mobile phase. The presence of any impurities would be indicated by additional peaks in the chromatogram. The percentage purity is determined by calculating the ratio of the peak area of the main compound to the total area of all peaks.

Table 2: Illustrative HPLC Conditions for Chiral Separation of 5-Hydroxy-5-phenylpentanoic Acid Derivatives

| Parameter | Condition | Reference |

| HPLC System | Thermo/Dionex UltiMate 3000 | semanticscholar.org |

| Column | Chiralcel OJ-H (4.6 × 250 mm) | semanticscholar.org |

| Mobile Phase | Hexane/Isopropanol with Trifluoroacetic Acid | Not specified in the provided search result, but a common mobile phase for this type of separation. |

| Flow Rate | 1.0 mL/min | Not specified in the provided search result, but a typical flow rate. |

| Detection | UV at 254 nm | Not specified in the provided search result, but a common wavelength for aromatic compounds. |

| Injection Volume | 10 µL | Not specified in the provided search result, but a typical injection volume. |

Structure Activity Relationship Sar Studies and Computational Modeling of 5 Hydroxy 5 Phenylpentanoate Analogues

Systematic Structural Modifications of the 5-Hydroxy-5-phenylpentanoate Skeleton

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a molecule and its biological target. For the 5-hydroxy-5-phenylpentanoate scaffold, key areas for modification include the chiral center, the aromatic ring, and the carboxylic acid moiety.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's interaction with its biological target. patsnap.com The 5-hydroxy-5-phenylpentanoate structure possesses a chiral center at the C5 position, where the hydroxyl group is attached, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-hydroxy-5-phenylpentanoate and (S)-5-hydroxy-5-phenylpentanoate.

Biological systems, such as enzymes and receptors, are inherently chiral, often leading to significant differences in the pharmacological profiles of enantiomers. nih.gov One enantiomer may bind to a target with high affinity and elicit the desired biological response, while the other may be less active or even inactive. nih.govnih.gov This stereoselectivity arises from the specific spatial orientation required for optimal interaction with the binding site. patsnap.com For instance, the hydroxyl group and the phenyl ring of one enantiomer might form crucial hydrogen bonds and hydrophobic interactions within a receptor pocket, while the mirror-image arrangement of the other enantiomer prevents such a precise fit. The use of a single, more active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Research into compounds like 5-hydroxythalidomide, a metabolite of thalidomide, has underscored the importance of stereochemistry in biological effects, where pure enantiomers were synthesized to investigate their distinct anti-angiogenesis and antitumor activities. researchgate.net This highlights the principle that evaluating the individual enantiomers of 5-hydroxy-5-phenylpentanoate is essential to fully characterize its biological potential.

Modifying the aromatic phenyl ring and the aliphatic side chain of the 5-hydroxy-5-phenylpentanoate skeleton allows for a systematic investigation of how electronic and steric factors influence biological activity.

Aromatic Ring Substitutions: The addition of substituents to the phenyl ring can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and selectivity. For example, SAR studies on other scaffolds have shown that incorporating electron-withdrawing groups (e.g., fluoro, chloro) or electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) on the phenyl ring can dramatically change receptor affinity. nih.gov A study on N-hydroxyurea 5-lipoxygenase inhibitors found that potency could be maintained by incorporating heterocyclic templates with specific lipophilic substituents. nih.gov

Table 1: Hypothetical Impact of Phenyl Ring Substitutions on Receptor Binding Affinity This table illustrates potential outcomes based on common SAR principles.

| Substituent (Position) | Lipophilicity (LogP) | Electronic Effect | Potential Impact on Binding Affinity |

| None (H) | Baseline | Neutral | Baseline affinity |

| 4-Fluoro (para) | Increased | Electron-withdrawing | May enhance hydrophobic interactions or form specific halogen bonds, potentially increasing affinity. |

| 4-Methoxy (para) | Slightly Increased | Electron-donating | Could act as a hydrogen bond acceptor, potentially increasing affinity if a donor is present in the receptor. |

| 4-Nitro (para) | Slightly Decreased | Strongly Electron-withdrawing | May form strong hydrogen bonds but could also introduce unfavorable electronic interactions, effect is target-dependent. |

| 3,4-Dichloro (meta, para) | Significantly Increased | Electron-withdrawing | Increased lipophilicity may enhance membrane permeability and hydrophobic binding, but steric bulk could also decrease affinity. |